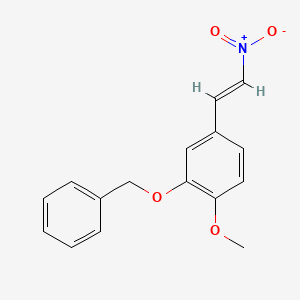

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Description

Contextualization within Substituted Styrene Derivatives

Substituted styrenes are a class of organic compounds characterized by a vinyl group attached to a benzene (B151609) ring that bears additional functional groups. These compounds are of immense interest due to their prevalence in natural products and their utility as monomers in polymer chemistry. The specific substitution pattern of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (B16802), with its electron-donating ether groups and the strongly electron-withdrawing nitrovinyl group, creates a unique electronic environment that dictates its reactivity and synthetic potential.

Research Significance of the Nitrovinyl Moiety in Organic Synthesis

The nitrovinyl group is a powerhouse of reactivity in organic synthesis. Its electron-deficient nature makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack, rendering it an excellent Michael acceptor. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, including amines, ketones, and oximes, making it a synthetic linchpin for the introduction of nitrogen-containing functionalities. The presence of this moiety in this compound is a primary driver of its synthetic utility.

Overview of Synthetic Utility as a Key Intermediate

As a key intermediate, this compound serves as a precursor to a range of more complex molecular architectures. Its most notable applications lie in its ability to participate in crucial carbon-carbon bond-forming reactions. These include:

Michael Additions: The electron-poor double bond readily undergoes conjugate addition with a wide variety of nucleophiles.

Diels-Alder Reactions: The nitrovinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to construct six-membered rings.

Reduction: The nitro group can be selectively reduced to an amine, leading to the formation of substituted phenethylamines, a common motif in many biologically active compounds.

These reactions, often proceeding with high stereoselectivity, allow for the construction of intricate molecular frameworks from a relatively simple starting material.

Current Research Trajectories and Scope

Current research continues to explore and expand the synthetic applications of this compound and related nitrovinylarenes. Areas of active investigation include the development of new catalytic systems for asymmetric transformations, the application of this intermediate in the total synthesis of complex natural products, and its use as a scaffold for the generation of novel compounds with potential therapeutic applications. The ongoing exploration of its reactivity promises to unveil new synthetic methodologies and contribute to the ever-evolving landscape of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMKPRLNICRRIV-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-29-5 | |

| Record name | trans-3-Benzyloxy-4-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2 Benzyloxy 1 Methoxy 4 2 Nitrovinyl Benzene

The primary and most efficient method for the synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (B16802) is the Henry reaction, also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane in the presence of a base.

The synthesis commences with the commercially available 4-(benzyloxy)-3-methoxybenzaldehyde, which is reacted with nitromethane (B149229). The reaction is typically catalyzed by a base, such as an alkylamine or ammonium (B1175870) acetate, and proceeds through a nitroaldol intermediate which subsequently undergoes dehydration to yield the final product.

Table 1: via the Henry Reaction

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield (%) |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | Nitromethane | Ammonium acetate | Acetic acid | Reflux | This compound | High |

Synthetic Utility As a Key Intermediate

Precursor to Substituted Phenethylamines

The reduction of the nitrovinyl group is a key transformation that unlocks a pathway to 2-phenethylamine derivatives. These structures are found in a vast number of biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals. The benzyloxy and methoxy (B1213986) substituents on the aromatic ring of the starting material are strategically positioned to mimic the substitution patterns found in many naturally occurring and synthetic phenethylamines.

Various reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice for the complete reduction of the nitro group to a primary amine.

Table 2: Reduction of this compound

| Substrate | Reducing Agent | Solvent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-(4-(Benzyloxy)-3-methoxyphenyl)ethan-1-amine |

Intermediate in the Synthesis of Isoquinoline Alkaloids

This compound is a valuable precursor for the construction of the isoquinoline core, a heterocyclic motif present in numerous alkaloids with a broad spectrum of pharmacological activities. One prominent example is its potential application in the synthesis of analogues of papaverine, a benzylisoquinoline alkaloid known for its smooth muscle relaxant properties. nih.gov

The synthesis of the isoquinoline skeleton from this intermediate typically involves the reduction of the nitrovinyl group to the corresponding phenethylamine (B48288), followed by acylation and subsequent Bischler-Napieralski or Pictet-Spengler type cyclization reactions to form the heterocyclic ring system.

Applications of 2 Benzyloxy 1 Methoxy 4 2 Nitrovinyl Benzene As a Synthetic Synthon

Intermediate in Natural Product Synthesis

While the substituted β-nitrostyrene moiety is a well-established precursor for phenethylamine (B48288) substructures, which are core to many alkaloids, specific literature detailing the direct application of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (B16802) in the total synthesis of aporphine (B1220529) alkaloids or as a direct precursor to tetrahydroisoquinoline derivatives could not be definitively identified in the reviewed sources. The general synthetic utility of nitrostyrenes suggests its potential in these areas, but explicit examples are not documented herein.

There is no available research data specifically documenting the use of this compound in the synthesis of aporphine alkaloids.

There is no available research data specifically documenting the use of this compound as a precursor for tetrahydroisoquinoline derivatives.

Building Block for Complex Heterocyclic Systems

The reactivity of the nitroalkene moiety in this compound makes it an excellent component for cycloaddition reactions, enabling the stereocontrolled synthesis of highly substituted and complex heterocyclic compounds.

A significant application of this compound is in the synthesis of spiro[pyrrolidine-2,3′-oxindoles]. These complex heterocyclic structures are of great interest due to their prevalence in natural products and their wide range of biological activities. nih.gov

The compound is utilized in a microwave-assisted, three-component 1,3-dipolar cycloaddition reaction. nih.gov In this process, an azomethine ylide is generated in situ from the reaction of an isatin (B1672199) derivative and an α-amino acid. This ylide then reacts with this compound, which acts as the dipolarophile, to construct the pyrrolidine (B122466) ring in a highly chemo- and regioselective manner. nih.gov This method provides a straightforward route to novel, functionalized spiro[pyrrolidine-2,3′-oxindoles] with good to excellent yields. The stereochemistry of the resulting cycloadducts can be unequivocally confirmed through single-crystal X-ray diffraction analysis. nih.gov

The following table summarizes the results of the synthesis of various spiro[pyrrolidine-2,3′-oxindole] analogs using (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene and related nitrostyrenes. nih.gov

| Isatin Derivative | Amino Acid | Nitrostyrene (B7858105) Component | Product | Combined Yield (%) |

|---|---|---|---|---|

| 5-Bromo-isatin | Leucine | (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 4f | 79 |

| 5-Bromo-isatin | Phenylalanine | (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 4g | 70 |

| 5-Bromo-isatin | Proline | (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 4p | 79 |

| Isatin | Proline | (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 4q | 88 |

There is no available research data specifically documenting the use of this compound in the synthesis of other fused ring systems beyond spiro[pyrrolidine-2,3′-oxindoles].

Scaffold for Functional Molecule Development

The substituted aryl-2-nitrovinyl framework serves as a promising scaffold for the development of new functional molecules, particularly in medicinal chemistry. Although research may not always use the precise 2-benzyloxy-1-methoxy derivative, studies on closely related analogs highlight the potential of this structural class.

Substituted aryl-2-nitrovinyl derivatives have been synthesized and evaluated as Michael acceptors for their potential as proteasome inhibitors. nih.gov The proteasome is a validated target in cancer therapy, and its inhibition can lead to cytotoxic effects in cancer cells. In studies of various para-substituted (2-nitrovinyl)benzene derivatives, the presence of a methoxy (B1213986) (OMe) group was found to significantly improve both antiproliferative and proteasome inhibitory activities. nih.gov For example, the compound 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol was identified as a potent proteasome inhibitor. nih.gov This finding underscores the importance of the methoxy-substituted phenyl ring within the scaffold, suggesting that this compound is a valuable candidate for the design and synthesis of new small-molecule proteasome inhibitors. nih.govresearchgate.net

Contributions to Materials Science and Polymer Chemistry

The chemical structure of this compound, particularly its polymerizable vinyl group, suggests potential applications in the development of novel functional materials.

The vinyl group in nitrostyrene derivatives presents interesting and distinct polymerization characteristics. While the strong electron-withdrawing nature of the nitro group makes β-nitrostyrenes potent inhibitors of free-radical polymerization, they are known to undergo anionic polymerization. researchgate.netresearchgate.net This allows for the creation of polymers with a repeating nitrostyrene unit, P(nitro-styrene), under specific anionic initiation conditions. researchgate.netmdpi.com Therefore, this compound could potentially be used as a monomer in anionic polymerization to create a polymer with pendant benzyloxy, methoxy, and nitro functional groups along its backbone.

Furthermore, a closely related analogue, 1-(benzyloxy)-2-methoxy-4-vinylbenzene (which lacks the nitro group), has been successfully polymerized via solution polymerization. mdpi.com This demonstrates that the core styrenic structure is amenable to polymerization. The nitro group on the target compound could also be chemically modified (e.g., reduced to an amine) prior to polymerization, opening pathways to different types of polymeric structures with varied functionalities.

While direct use of this compound in nanomaterial synthesis is not extensively documented, its structure makes it a candidate for creating functionalized nanoparticles. Polystyrene nanoparticles are widely used as model systems to study bio-nano interactions, and their efficacy is highly dependent on their surface chemistry. beilstein-journals.org

The subject compound could potentially be used as a functional co-monomer in the synthesis of polystyrene-based nanoparticles. Its incorporation would introduce specific chemical functionalities to the nanoparticle surface. The benzyloxy and methoxy groups could alter the hydrophobicity and surface interactions, while the nitro group offers a site for post-synthesis modification. For example, reduction of the surface nitro groups to amines would yield positively charged nanoparticles, which are known to interact strongly with biological membranes and can be used for electrostatic binding of other molecules. nih.govresearchgate.net This approach would allow for the rational design of nanoparticles with tailored surface properties for applications in drug delivery or diagnostics.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are employed for definitive stereochemical and regiochemical assignments.

The regiochemistry, or the specific substitution pattern on the benzene (B151609) ring, is confirmed through correlation experiments. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away. ipb.pt This would confirm the connectivity between the methoxy group, the benzyloxy group, and the nitrovinyl substituent on the aromatic ring.

The stereochemistry of the nitrovinyl group is a critical structural feature. The magnitude of the coupling constant (³JHH) between the two vinylic protons in the ¹H NMR spectrum is diagnostic. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans or (E)-configuration, which is expected for this compound. Further confirmation can be obtained from Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. An NOE correlation between the benzylic protons and the ortho-protons of the phenyl ring would support the assigned conformation.

Interactive Table: Expected ¹H NMR Spectral Data for (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-α (vinyl) | 7.5 - 8.0 | Doublet | ~13-16 | Proton on carbon adjacent to nitro group |

| H-β (vinyl) | 7.0 - 7.5 | Doublet | ~13-16 | Proton on carbon adjacent to benzene ring |

| Aromatic H | 6.8 - 7.5 | Multiplet | - | Protons on both benzene rings |

| -OCH₂- | ~5.1 | Singlet | - | Methylene (B1212753) protons of the benzyloxy group |

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. uni-siegen.de The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, allowing for the identification of functional groups. uni-siegen.de

For this compound, the key functional groups give rise to characteristic bands. The nitro group (NO₂) is expected to show strong, distinct peaks corresponding to its symmetric and asymmetric stretching vibrations. The carbon-carbon double bond of the nitrovinyl group and the aromatic rings will also produce characteristic stretching bands. The presence of ether linkages (C-O-C) from the methoxy and benzyloxy groups will be confirmed by their respective stretching vibrations.

These vibrational spectroscopy methods are based on periodic changes in dipole moments (IR) or polarizabilities (Raman) caused by molecular vibrations. uni-siegen.de

Interactive Table: Characteristic Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Technique |

|---|---|---|---|

| ~1520-1560 | Nitro (R-NO₂) | Asymmetric Stretch | IR, Raman |

| ~1340-1380 | Nitro (R-NO₂) | Symmetric Stretch | IR, Raman |

| ~1620-1650 | Alkene (C=C) | C=C Stretch | IR, Raman |

| ~3030-3100 | Aromatic | C-H Stretch | IR, Raman |

| ~1450-1600 | Aromatic | C=C Stretch | IR, Raman |

| ~1200-1275 | Aryl Ether | Asymmetric C-O-C Stretch | IR, Raman |

| ~1020-1075 | Aryl Ether | Symmetric C-O-C Stretch | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₆H₁₅NO₄, HRMS provides a measured mass that can be compared to the calculated theoretical mass. bldpharm.comnih.gov This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. The excellent agreement between the measured and calculated mass provides strong evidence for the proposed structure.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Nominal Mass | 285 amu |

| Monoisotopic Mass | 285.0998 u |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. ubc.ca By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. ubc.caunits.it

For this compound, a single-crystal X-ray structure analysis would provide unequivocal proof of the (E)-stereochemistry of the double bond. It would also reveal the conformation of the benzyloxy group relative to the substituted benzene ring and the extent of planarity of the nitrovinyl moiety with respect to the aromatic system. Key data obtained from such an analysis include the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the crystal lattice. nih.govmdpi.com

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for both the purification of this compound after its synthesis and the subsequent assessment of its purity. bldpharm.com

Isolation: Column chromatography, typically using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the mobile phase, is commonly employed to isolate the target compound from reaction byproducts and unreacted starting materials. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to combine those containing the pure product.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. bldpharm.com A sample is injected into a column, and its components are separated based on their differential interactions with the stationary and mobile phases. A pure sample of this compound would ideally yield a single, sharp, and symmetrical peak in the chromatogram. The purity is often expressed as a percentage based on the relative area of the main peak.

Current Research Trajectories and Scope

Classical Condensation Reactions for Nitroalkene Formation

The final step in forming the target compound involves creating a carbon-carbon double bond by reacting the aldehyde group of 3-(benzyloxy)-4-methoxybenzaldehyde with an active methylene (B1212753) compound, in this case, nitromethane (B149229). This transformation is typically accomplished via Knoevenagel or Henry condensation reactions. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the synthesis of this compound, the active hydrogen compound is nitromethane, where the electron-withdrawing nitro group acidifies the α-protons. sigmaaldrich.com

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the nitroalkane to form a nucleophilic nitronate anion. wikipedia.orgchemrxiv.org This anion then attacks the electrophilic carbonyl carbon of 3-(benzyloxy)-4-methoxybenzaldehyde. The resulting intermediate alcohol readily undergoes dehydration, often spontaneously or with mild heating, to yield the stable conjugated nitroalkene. sigmaaldrich.com The selection of catalyst and reaction conditions can influence product selectivity and yield. nih.gov

| Catalyst | Solvent | Conditions | Purpose |

| Piperidine/Acetic Acid | Benzene | 80 °C | Promotes condensation and subsequent dehydration. nih.gov |

| TiCl₄/Pyridine | Dichloromethane | Room Temperature | Lewis acid catalysis for condensation. nih.gov |

| Amines (Primary/Secondary) | Ethanol / Solvent-free | Room Temperature / Microwave | General base catalysis for Knoevenagel reactions. wikipedia.orgsigmaaldrich.comacgpubs.org |

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org This reaction is fundamental to the synthesis of this compound from its aldehyde precursor and nitromethane. The reaction proceeds via the addition of a nitronate ion, generated from nitromethane by a base, to the carbonyl of 3-(benzyloxy)-4-methoxybenzaldehyde. scirp.org

This initially forms a β-hydroxy nitro compound. In many cases, particularly when acidic protons are available on the carbon bearing the nitro group, this intermediate tends to eliminate a molecule of water to give the corresponding nitroalkene. organic-chemistry.org The dehydration step is often facilitated by the reaction conditions. While strong bases can be used, milder bases are often preferred to control the reaction. Various catalytic systems, including solid base catalysts and metal complexes, have been developed to improve the efficiency and selectivity of the Henry reaction. scirp.orgresearchgate.net

Precursor Synthesis and Functional Group Introduction

The utility and successful synthesis of the final nitroalkene product are highly dependent on the efficient preparation of its key precursor, 3-(benzyloxy)-4-methoxybenzaldehyde.

The most common and direct precursor for 3-(benzyloxy)-4-methoxybenzaldehyde is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). orientjchem.org Isovanillin is a structural isomer of the more common vanillin (B372448) and serves as a readily available starting material. researchgate.net It possesses the required aldehyde and methoxy (B1213986) groups in the correct positions on the aromatic ring, with a phenolic hydroxyl group at the 3-position that is targeted for functionalization.

The conversion of isovanillin to 3-(benzyloxy)-4-methoxybenzaldehyde is achieved by protecting the phenolic hydroxyl group as a benzyl (B1604629) ether. This is a crucial step to prevent unwanted side reactions at the hydroxyl group during the subsequent condensation reaction. The most common method for this transformation is the Williamson ether synthesis. ugm.ac.id

This reaction involves the deprotonation of the phenolic hydroxyl group of isovanillin with a base to form a phenoxide anion, which then acts as a nucleophile, attacking an alkyl halide such as benzyl bromide or benzyl chloride. ugm.ac.id The reaction is typically carried out in a polar aprotic solvent. Phase-transfer catalysts are sometimes employed to enhance the reaction rate between the aqueous or solid base and the organic substrate. google.com

| Alkylating Agent | Base | Catalyst | Solvent | Reaction Conditions | Yield |

| Benzyl Bromide | K₂CO₃ | Tetra-n-butylammonium iodide (TBAI) | Acetone | Reflux | High |

| Benzyl Bromide | K₂CO₃ | 18-crown-6 | Acetone | Reflux (56 °C) | Not specified |

| Benzyl Bromide | KOH | None | Ethanol | Reflux (12 hours) | 95% |

| 1-(bromomethyl)-4-nitrobenzene | Pyridine | None | Acetonitrile | Reflux (24 hours) | 74% |

| Allyl Bromide | K₂CO₃ | None | Acetone | Not specified | Not specified |

The synthesis of the isovanillin scaffold itself relies on directed aromatic functionalization. The positions of the substituents on the benzene ring are crucial for the final structure. For instance, isovanillin can be synthesized through regioselective formylation of an O-alkyl guaiacol (B22219). A Vilsmeier-Haack reaction using N-methylformanilide and phosphorus oxychloride on O-alkyl guaiacol can produce a mixture of 4-alkoxy-3-methoxy-benzaldehyde (a vanillin derivative) and 3-alkoxy-4-methoxybenzaldehyde (an isovanillin derivative). researchgate.net The directing effects of the existing alkoxy groups on the aromatic ring guide the position of the incoming formyl group, although this can lead to mixtures of isomers that require separation. researchgate.net

Advanced Catalytic and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of this compound, advanced catalytic systems and green chemistry techniques offer promising avenues to improve reaction conditions, yields, and sustainability.

Exploration of Copper-Catalyzed Nitrodecarboxylation Analogs

While direct copper-catalyzed nitrodecarboxylation for the synthesis of β-nitrostyrenes is not a standard named reaction, analogous copper-catalyzed transformations provide a conceptual framework for developing novel synthetic routes. Copper catalysts are attractive due to their low cost, abundance, and versatile reactivity. nih.gov Research into related copper-catalyzed reactions, such as decarboxylative eliminations and C-alkylation of nitroalkanes, offers insights into potential strategies. chemrxiv.orgorganic-chemistry.org

A hypothetical approach could involve the copper-catalyzed decarboxylative elimination of a precursor like 3-(2-(benzyloxy)-4-methoxyphenyl)-2-nitropropanoic acid. Studies on copper-catalyzed decarboxylative elimination of aromatic propionic acids to form vinyl arenes have shown that copper(I) and copper(II) salts can effectively mediate this transformation. chemrxiv.org A proposed mechanism might involve the formation of a copper carboxylate, followed by radical decarboxylation and subsequent elimination to generate the nitrovinyl group.

Another relevant area is the copper-catalyzed C-alkylation of nitroalkanes. organic-chemistry.org This methodology demonstrates copper's ability to facilitate the formation of a carbon-carbon bond at the α-position of a nitro group. nih.govorganic-chemistry.org While this is typically an addition reaction, the underlying principle of activating the nitroalkane moiety via a copper complex could be adapted. For instance, a copper-catalyzed process might activate a precursor for elimination under milder conditions than traditional methods.

Table 1: Comparison of Relevant Copper-Catalyzed Reactions

| Reaction Type | Precursor | Key Features | Potential Relevance to Target Synthesis |

|---|---|---|---|

| Decarboxylative Elimination chemrxiv.org | Aromatic Propionic Acids | Furnishes alkenes from carboxylic acids; avoids stoichiometric toxic metal additives. | A potential route from a substituted 3-phenyl-2-nitropropanoic acid precursor. |

| C-Alkylation of Nitroalkanes organic-chemistry.org | Nitroalkanes & Benzyl Bromides | Proceeds via a thermal redox mechanism; mild reaction conditions. | Demonstrates copper's ability to mediate reactions involving the α-carbon of nitroalkanes. |

This table is generated based on data from analogous reactions and illustrates a conceptual exploration.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving energy efficiency, aligning with the principles of green chemistry. rsc.orgbeilstein-journals.orgnih.gov The application of microwave irradiation to the synthesis of this compound, typically performed via a Henry condensation, can offer significant advantages over conventional heating methods. rsc.org

The mechanism of microwave heating involves direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional oil bath heating, which relies on slower thermal conduction. For the condensation of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with nitromethane, microwave assistance could dramatically reduce reaction times from hours to minutes. rsc.orgnih.gov

Optimization studies would involve screening various parameters, including:

Solvent: While some reactions can be run solvent-free, polar solvents that couple efficiently with microwaves are often used. researchgate.net

Catalyst/Base: The choice of base (e.g., ammonium (B1175870) acetate, primary amines) can be optimized for microwave conditions.

Temperature and Time: Precise control of temperature and irradiation time is crucial to maximize product formation and minimize decomposition or side-product formation.

Table 2: Potential Advantages of Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Typically several hours | Reduced to minutes rsc.orgnih.gov |

| Energy Efficiency | Lower, due to heating the entire apparatus | Higher, due to direct heating of reactants/solvent |

| Yield | Variable, can be lower due to side reactions over long periods | Often higher yields are achieved nih.gov |

| Temperature Control | Less precise, potential for localized overheating | Precise and uniform heating |

This table outlines the general, expected benefits of applying microwave technology to the synthesis.

Stereochemical Control in Synthesis (E/Z Isomerism)

The nitrovinyl group of this compound contains a carbon-carbon double bond, which can exist as two different geometric isomers: (E) and (Z). uou.ac.in The spatial arrangement of the substituents around this double bond significantly influences the molecule's properties and subsequent reactivity.

The nomenclature for these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.in For each carbon of the double bond, the attached groups are assigned a priority based on atomic number.

If the higher-priority groups on each carbon are on the opposite side of the double bond, the isomer is designated (E) (from the German entgegen, meaning opposite). uou.ac.in

If the higher-priority groups are on the same side, the isomer is designated (Z) (from the German zusammen, meaning together). uou.ac.in

In the case of this compound, the (E)-isomer is generally the thermodynamically more stable and predominantly formed product in the base-catalyzed Henry condensation reaction. The steric hindrance between the bulky aromatic ring and the nitro group is minimized in the (E) configuration.

The stereochemical outcome can be confirmed using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons is diagnostic of the geometry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) relationship between the protons. A smaller coupling constant (7-12 Hz) indicates a cis (Z) relationship. For the title compound, a reported ¹H-NMR spectrum shows two doublets for the vinylic protons with a coupling constant of J = 13.6 Hz, which unequivocally confirms the (E) configuration. chemicalbook.com

While the (E)-isomer is the common product, achieving stereochemical control to selectively synthesize the (Z)-isomer would require non-standard reaction conditions. Methods such as photochemical isomerization, which can induce E-Z isomerization by UV irradiation, could potentially be explored to convert the stable (E)-isomer into the (Z)-isomer. researchgate.net Furthermore, the choice of catalyst and reaction conditions in related synthetic transformations can sometimes influence the E/Z ratio of the product. beilstein-journals.org

Table 3: Spectroscopic Data for Determining E/Z Isomerism

| Isomer | Expected Vinylic Proton Coupling Constant (J) | Rationale |

|---|---|---|

| (E)-Isomer | ~12-18 Hz | Dihedral angle of ~180° between protons leads to strong coupling. |

| (Z)-Isomer | ~7-12 Hz | Dihedral angle of ~0° between protons leads to weaker coupling. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (B16802). researchgate.net Methodologies such as B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-311++G(d,p), are commonly used to perform these calculations. researchgate.netresearchgate.net

The first step in a typical DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net From this optimized structure, a wealth of electronic and structural information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro group is expected to be a strongly electron-withdrawing, electrophilic site, while the oxygen atoms of the methoxy (B1213986) and benzyloxy groups would contribute to electron-rich areas. This information is invaluable for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters help in systematically comparing the reactivity of the parent molecule with that of its potential derivatives.

| Calculated Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| Global Reactivity Descriptors (η, ω) | Quantifies chemical hardness and electrophilicity, allowing for reactivity comparisons. researchgate.net |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. uea.ac.uk MD simulations are used to explore the conformational space of this compound, revealing the range of shapes it can adopt at a given temperature. This is particularly important for a molecule with several rotatable bonds, such as those in the benzyloxy and nitrovinyl side chains.

An MD simulation begins with the development or selection of a suitable force field, which is a set of parameters that defines the potential energy of the system. nih.gov The molecule is then typically placed in a simulation box filled with a solvent, usually water, to mimic physiological conditions. The system undergoes an energy minimization process to remove any unfavorable starting contacts, followed by a gradual heating and equilibration phase. Finally, a production run is performed, during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion over small time steps (on the order of femtoseconds). uea.ac.uk

The resulting trajectory, a record of atomic positions over time, can be analyzed to understand the molecule's flexibility. For this compound, analysis would focus on the dihedral angles of the ether linkage and the vinyl group to identify preferred orientations and the energy barriers between different conformations. This exploration of the conformational landscape is crucial for understanding how the molecule's shape influences its interactions with biological targets. ucsf.edu

| Step in MD Simulation | Purpose |

|---|---|

| System Setup | Defining the molecule's initial coordinates and placing it in a solvated environment. |

| Force Field Parametrization | Assigning parameters that describe the physics of atomic interactions (bonds, angles, charges). nih.gov |

| Minimization & Equilibration | Relaxing the system to a stable state at the desired temperature and pressure. |

| Production Run | Simulating the molecule's motion over time to generate a trajectory. uea.ac.uk |

| Trajectory Analysis | Analyzing conformational changes, flexibility, and interactions with the solvent. |

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides a powerful platform for the rational design of derivatives of this compound with specifically tailored reactivity. This in silico approach allows researchers to predict the properties of hypothetical molecules before committing resources to their chemical synthesis.

The process begins with the parent molecule as a scaffold. Modifications are then introduced computationally, such as adding or changing substituent groups on the aromatic rings. For example, electron-donating groups (e.g., -NH2, -OH) or electron-withdrawing groups (e.g., -CF3, -CN) could be added to either the benzyloxy ring or the main phenyl ring.

For each designed derivative, quantum chemical calculations (as described in section 6.1) are performed to predict how these structural modifications influence the molecule's electronic properties. By calculating the HOMO-LUMO gap, MEP, and other reactivity descriptors for a library of virtual compounds, researchers can identify candidates with enhanced or diminished reactivity at specific sites. For instance, if the goal is to enhance the electrophilicity of the nitrovinyl group for a Michael addition reaction, substituents would be chosen to withdraw electron density from that part of the molecule. This computational screening process accelerates the discovery of new compounds with desired chemical characteristics.

| Hypothetical Derivative Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|

| Add Electron-Donating Group (e.g., -NH2) to Phenyl Ring | Increase nucleophilicity of the ring system, decrease electrophilicity of the nitrovinyl group. | Donates electron density into the π-system. |

| Add Electron-Withdrawing Group (e.g., -CF3) to Phenyl Ring | Decrease nucleophilicity of the ring, increase electrophilicity of the nitrovinyl group. | Withdraws electron density from the π-system. |

| Add Electron-Withdrawing Group (e.g., -F) to Benzyloxy Ring | Slightly increase overall electrophilicity. | Inductive withdrawal of electron density. |

| Replace Methoxy (-OCH3) with Ethoxy (-OCH2CH3) | Minimal change in electronic reactivity, potential change in steric profile and solubility. | Similar electron-donating properties. |

Molecular Docking for Ligand-Target Interaction Modeling (focused on synthetic design)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. chemrevlett.com In the context of synthetic design, docking is used to model how this compound and its computationally designed derivatives might interact with a specific biological target, such as an enzyme's active site. nih.govfip.org

The process requires a three-dimensional structure of the target protein, which is often obtained from a public repository like the Protein Data Bank. A binding site or "cavity" on the protein is identified. uin-malang.ac.id The ligand (the small molecule) is then computationally placed into this site in a multitude of possible conformations and orientations. A scoring function is used to evaluate each pose, estimating the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). chemrevlett.com Lower binding energies typically indicate more favorable interactions.

The results of a docking study provide crucial insights for synthetic chemists. nih.gov The predicted binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and specific amino acid residues in the target's active site. This information allows chemists to prioritize the synthesis of derivatives that are predicted to bind most strongly. For example, if docking reveals an unused hydrophobic pocket in the binding site, a derivative could be designed with an additional hydrophobic group to fill that pocket, potentially leading to a more potent compound. This iterative cycle of computational design, prediction, and synthesis is a cornerstone of modern drug discovery and materials science. nih.govnih.gov

| Parameter | Description | Importance in Synthetic Design |

|---|---|---|

| Binding Energy (kcal/mol) | An estimate of the binding affinity between the ligand and the target protein. chemrevlett.com | Helps rank and prioritize derivatives for synthesis; lower values are generally better. |

| Binding Pose/Orientation | The predicted 3D arrangement of the ligand within the binding site. | Shows how the molecule fits and which parts are important for binding. |

| Key Interactions | Specific non-covalent bonds (e.g., H-bonds, hydrophobic contacts) with amino acid residues. | Provides a rational basis for designing modifications to improve binding affinity and selectivity. |

| Ligand Strain Energy | The energy penalty for the ligand adopting a bound conformation that is different from its low-energy solution conformation. | Indicates if the binding pose is energetically reasonable for the ligand. |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (B16802) typically involves the Henry-nitroaldol reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and nitromethane (B149229). mdpi.comorganic-chemistry.org While effective, future research could focus on developing more sustainable and efficient synthetic methodologies.

| Starting Material | Reagent | Reaction Type | Potential Advantages |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | Nitromethane | Henry-nitroaldol | Well-established, reliable |

| Styrene derivatives | Nitrating agents | Direct nitration | Potentially more atom-economical |

Recent advancements in direct C-H vinylation or alternative nitration techniques for styrenes could offer more atom-economical and environmentally benign routes. unirioja.es The exploration of enzymatic or chemo-enzymatic approaches could also provide highly selective and greener alternatives to traditional base-catalyzed methods.

Exploration of Unprecedented Reactivity of the Nitrovinyl Moiety

The nitrovinyl group is a well-established Michael acceptor and a competent dienophile in Diels-Alder reactions. nih.govmdpi.com However, the full scope of its reactivity, particularly in the context of the electron-rich aromatic ring of this compound, remains to be fully explored. Future investigations could delve into:

Asymmetric Catalysis: The development of novel chiral catalysts for enantioselective conjugate additions to the nitrovinyl group would provide access to a wide range of chiral building blocks.

[3+2] Cycloadditions: The participation of the nitrovinyl moiety as a dipolarophile in [3+2] cycloaddition reactions can lead to the synthesis of novel five-membered heterocyclic systems. nih.gov

Denitrative Cross-Coupling Reactions: These reactions offer a powerful strategy for the stereoselective formation of C-C bonds, enabling the synthesis of various functionalized alkenes. mdpi.comnih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules in a single pot. bohrium.com The electrophilic nature of the nitrovinyl group in this compound makes it an ideal candidate for integration into novel MCRs. Research in this area could focus on:

Pyrrole (B145914) Synthesis: The use of β-nitrostyrenes in the synthesis of pyrrole derivatives through MCRs is a promising area. bohrium.com

Synthesis of Spirocyclic Scaffolds: The development of MCRs for the construction of bis-spirocyclohexane and other spirocyclic skeletons has been demonstrated with β-nitrostyrene derivatives. nih.govrsc.org

Computational-Guided Discovery of Derivatization Pathways

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), can provide valuable insights into the reactivity and selectivity of organic reactions. nih.govrsc.orgrsc.org Applying these methods to this compound could:

Predict Reaction Outcomes: Computational models can predict the feasibility and stereochemical outcome of various transformations, guiding experimental design.

Elucidate Reaction Mechanisms: In-depth computational studies can elucidate the mechanisms of known and novel reactions, leading to a better understanding and optimization of reaction conditions.

Identify Novel Reactivity: Theoretical calculations can uncover previously unknown reaction pathways and predict the reactivity of the molecule with different reagents.

Scalable Synthesis and Process Optimization for Industrial Application

For this compound to be utilized in industrial applications, the development of a scalable and cost-effective synthesis is crucial. Future research should address:

Optimization of the Henry Reaction: Optimizing parameters such as catalyst, solvent, temperature, and reaction time can significantly improve the yield and efficiency of the Henry-nitroaldol reaction. researchgate.netrsc.orgresearchgate.net

Continuous Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of safety, scalability, and process control.

Purification Techniques: The development of efficient and scalable purification methods is essential for obtaining high-purity material required for further applications.

Advanced Functionalization Strategies for Diverse Scaffolds

The nitrovinyl group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Future research can explore:

Reduction to Amines: The reduction of the nitro group to an amine provides a key intermediate for the synthesis of various biologically active compounds and ligands.

Conversion to Carbonyls: The Nef reaction and related transformations can convert the nitroalkane moiety into a carbonyl group, opening up further synthetic possibilities.

Radical Reactions: The participation of the nitrovinyl group in radical addition-elimination processes can lead to the formation of a variety of substituted styrenes. nih.gov

By pursuing these future research directions, the full potential of this compound as a versatile building block in organic synthesis can be realized, paving the way for the development of novel materials and molecules with valuable properties.

Q & A

Q. What are the common synthetic routes for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene?

A typical synthesis involves a condensation reaction between p-anisaldehyde derivatives and nitroalkene precursors. For example, (E)-1-methoxy-4-(2-nitrovinyl)benzene is synthesized via Henry reaction conditions using p-anisaldehyde and nitromethane, yielding a nitrovinyl intermediate. The benzyloxy group can be introduced via nucleophilic substitution or protection/deprotection strategies . Key steps include:

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Melting point analysis : 120–122°C (yellow crystalline solid) .

- NMR spectroscopy : Key signals include δ 8.10–8.15 (vinyl protons), δ 7.80–7.85 (aromatic protons adjacent to nitro group), and δ 3.83 (methoxy group) in NMR .

- X-ray crystallography : Confirms the (E)-configuration of the nitrovinyl group and spatial arrangement of substituents .

Q. What solvents and reaction conditions optimize its stability during storage?

The compound is stable in anhydrous, oxygen-free environments. Recommended storage conditions include:

- Solvents : DCM or THF under argon at –20°C.

- Light sensitivity : Amber vials to prevent nitro group degradation .

Advanced Research Questions

Q. How does the nitrovinyl group influence reactivity in cycloaddition reactions?

The electron-deficient nitrovinyl moiety participates in Diels-Alder reactions as a dienophile, enabling access to six-membered heterocycles. For example, reactions with cyclopentadiene yield nitro-substituted bicyclic adducts. Michael additions with thiols or amines occur regioselectively at the β-position of the nitrovinyl group, forming C–S or C–N bonds . Key considerations:

- Steric effects : The benzyloxy group may hinder approach of bulky dienes.

- Electronic effects : Nitro group withdrawal enhances electrophilicity of the vinyl carbon .

Q. What computational methods predict the compound’s electronic properties for material science applications?

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO gap : ~3.2 eV, suggesting potential as a semiconductor in organic electronics.

- Charge-transfer properties : The nitrovinyl group acts as an electron acceptor, while methoxy and benzyloxy groups donate electron density. UV-Vis spectroscopy (λmax ~420 nm) aligns with computational predictions of π→π* transitions .

Q. How can reaction mechanisms involving this compound be analyzed despite contradictory data?

Contradictions in kinetic data (e.g., rate constants for nitro group reduction) can be resolved via:

- Isotopic labeling : -labeled nitrovinyl groups track intermediates in reduction pathways.

- In situ spectroscopy : Raman or IR monitors nitro-to-amine conversion under catalytic hydrogenation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.